The compound 2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid is a complex organic molecule classified as a small molecule. It has not been approved for clinical use and is primarily of interest for experimental research purposes. The detailed chemical structure and properties of this compound are critical for understanding its potential applications and mechanisms of action.
The synthesis of this compound involves multiple steps typical of complex organic molecules. Although specific synthetic routes for this exact compound are not extensively documented in the current literature, similar compounds in its class often employ techniques such as:
Parameters such as temperature control, reaction time, and pH are crucial in optimizing yields and purity during synthesis.
The molecular structure of 2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid can be described as follows:
The stereochemistry is significant due to the multiple chiral centers (indicated by S in the nomenclature), which can affect biological activity and interaction with biological targets.
This compound may participate in various chemical reactions typical of organic molecules with amine and carboxylic acid functionalities:
These reactions are essential for understanding how the compound might interact with other biological molecules or be modified for therapeutic purposes.
Further studies are required to clarify its pharmacodynamics and potential therapeutic targets.
The physical and chemical properties of this compound include:
Characterization techniques such as NMR spectroscopy and mass spectrometry would provide further insights into these properties.
The scientific applications of 2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid may include:
As research progresses on this compound and its analogs continues to evolve through experimental studies and clinical trials.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4